![molecular formula C15H18ClNO B1424889 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride CAS No. 1258641-26-7](/img/structure/B1424889.png)
2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride
Overview
Description
“2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride”, also known as MMMA, is a chemical compound with a molecular formula of C15H18ClNO . It has a molecular weight of 263.77 .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride” is1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H . This indicates the molecular structure of the compound.
Scientific Research Applications
Genotoxic Activities of Aniline and its Metabolites
- Aniline hydrochloride and its metabolites have been studied for their potential genotoxic effects, which might explain the occurrence of spleen tumors in rats. Most studies do not indicate the potential of aniline to induce gene mutations. The carcinogenic effects in rats' spleen are thought to be the result of chronic high-dose damage leading to oxidative stress, rather than a direct genotoxic mechanism (Bomhard & Herbold, 2005).
Pharmacological Properties of Related Compounds
- Osthole, a natural product found in several medicinal plants, demonstrates multiple pharmacological actions, including neuroprotective, immunomodulatory, and anticancer activities. This review highlights the potential of osthole as a multitarget alternative medicine, showcasing the diverse applications of aniline derivatives in medicinal chemistry (Zhang, Leung, Cheung, & Chan, 2015).
Environmental and Toxicological Studies
- Studies on 2,4-D herbicide, a chlorophenoxyacetic acid derivative, offer insights into environmental contamination and potential toxicological impacts. These studies emphasize the need for further research on the molecular biology of toxicology, especially in relation to gene expression and pesticide degradation, highlighting the environmental implications of aniline derivatives (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-methyl-4-[(3-methylphenyl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIMPOHCMVBPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



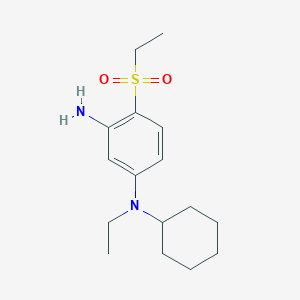

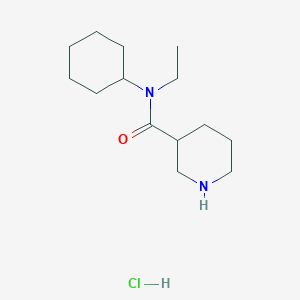
![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)
![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)
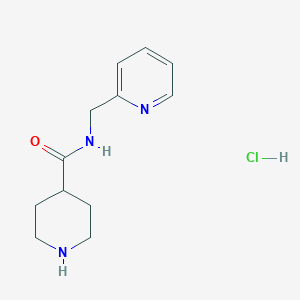
![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)
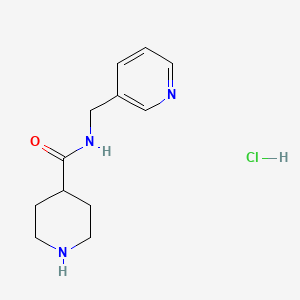
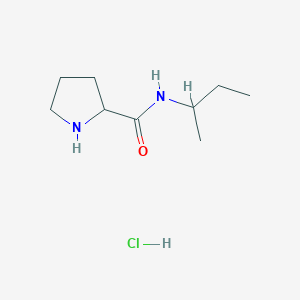
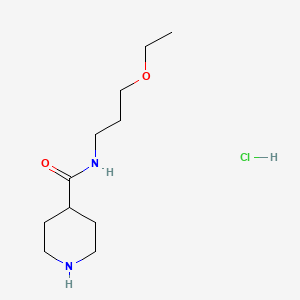

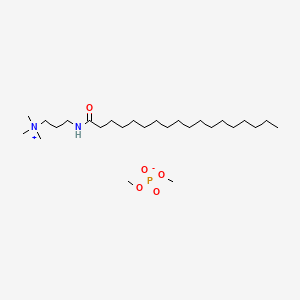
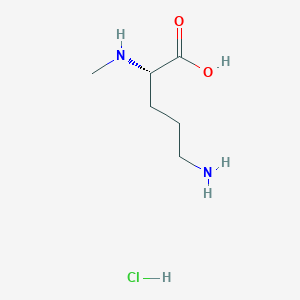
![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)